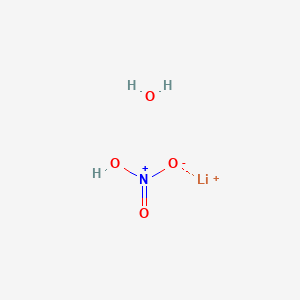
Lithium nitrate hydrate, Puratronic®, 99.999% (metals basis)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Lithium nitrate hydrate, Puratronic®, 99.999% (metals basis) is a white crystalline solid that is widely used in laboratory experiments due to its unique properties. It is a hygroscopic compound, meaning that it is capable of absorbing moisture from the atmosphere. It is also a strong oxidizing agent and can be used as a source of lithium ions in solutions. Lithium nitrate hydrate has a wide range of applications in the laboratory, including synthesis methods, scientific research applications, mechanisms of action, and biochemical and physiological effects.
Aplicaciones Científicas De Investigación
Lithium nitrate hydrate is a versatile compound that can be used in a wide range of scientific research applications. It has been used in the synthesis of polymers, catalysts, and other materials. It is also used in the production of pharmaceuticals, agrochemicals, and other products. It can also be used as a source of lithium ions in solutions, which can be used to study the effects of lithium on biological systems.
Mecanismo De Acción
The mechanism of action of lithium nitrate hydrate is not fully understood. It is known that it acts as a strong oxidizing agent and can be used as a source of lithium ions in solutions. It is believed that the lithium ions interact with proteins and other molecules in the cell, leading to changes in cell physiology.
Biochemical and Physiological Effects
The biochemical and physiological effects of lithium nitrate hydrate are not fully understood. However, it is known that it can be used as a source of lithium ions in solutions, which can be used to study the effects of lithium on biological systems. In particular, lithium ions have been shown to have an inhibitory effect on certain enzymes, leading to changes in cell physiology. Additionally, lithium ions have been shown to have an effect on neurotransmitters, which can affect behavior and mood.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The main advantage of using lithium nitrate hydrate in lab experiments is its versatility. It can be used as a source of lithium ions in solutions, which can be used to study the effects of lithium on biological systems. Additionally, it can be used in the synthesis of polymers, catalysts, and other materials. However, there are some limitations to using lithium nitrate hydrate in lab experiments. It is a hygroscopic compound, meaning that it can absorb moisture from the atmosphere. This can lead to contamination of the solution and inaccurate results. Additionally, it is a strong oxidizing agent and can be hazardous to handle.
Direcciones Futuras
There are several potential future directions for the use of lithium nitrate hydrate in laboratory experiments. It could be used to further study the effects of lithium on biological systems, such as its effect on neurotransmitters and enzymes. Additionally, it could be used to study the synthesis of polymers, catalysts, and other materials. Finally, it could be used to study the effects of lithium on the environment, such as its effects on water quality and air quality.
Métodos De Síntesis
Lithium nitrate hydrate can be synthesized by the reaction of lithium carbonate and nitric acid. This method is simple and can be used to produce a high purity lithium nitrate hydrate product. The reaction is as follows: Li2CO3 + 2HNO3 → 2LiNO3 + H2O + CO2. The reaction can be conducted in either an aqueous or organic solvent, depending on the desired product. The reaction can also be conducted at room temperature or under elevated temperatures.
Propiedades
IUPAC Name |
lithium;nitric acid;hydrate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/Li.HNO3.H2O/c;2-1(3)4;/h;(H,2,3,4);1H2/q+1;; |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KKQSGTJARKVMGB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[Li+].[N+](=O)(O)[O-].O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
H3LiNO4+ |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
88.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Lithium;nitric acid;hydrate | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-Ethyl-[2-(trifluoromethoxy)ethyl]amine hydrochloride, 98%](/img/structure/B6313664.png)
![Bis[2-(pentafluoroethylthio)ethyl]amine hydrochloride, 98%](/img/structure/B6313675.png)
![Tetramethyl 6,6'-bis(diphenylphosphino)-1,1',3,3'-tetrahydro[5,5']biindenyl-2,2',2,2'-tetracarboxylate; 99%](/img/structure/B6313676.png)



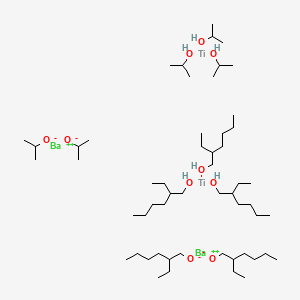
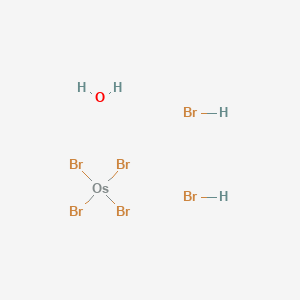
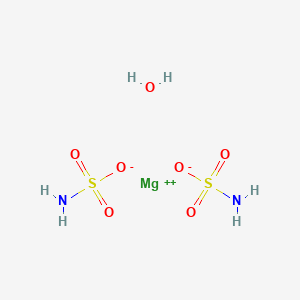
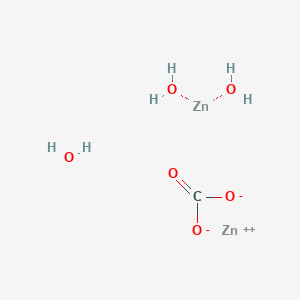
![Tricyclohexylphosphine[1,3-bis(2,4,6-trimethylphenyl)-4,5-dihydroimidazol-2-ylidene][(phenylthio)methylene]Ru(II) dichloride](/img/structure/B6313753.png)
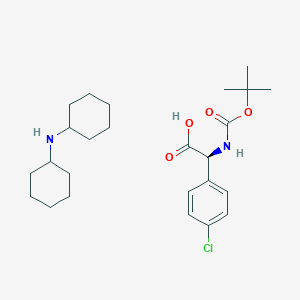

![Methyl 2-[(6,6-dimethylbicyclo[3.1.1]hept-2-en-2-yl)methyl]-3,3,3-trifluoro-2-[(trifluoroacetyl)amino]propanoate, 97%](/img/structure/B6313778.png)